(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide
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Description
(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide, also known as NE-2-Sulfinamide, is an organic compound with a unique structure and properties. It has been studied extensively for its potential applications in various fields of science, from organic synthesis to biochemistry.
Scientific Research Applications
Diastereoselective Radical Alkylation
The alkyl radical addition to ortho-X-substituted N-(benzylidene)-2-methylpropane-2-sulfinamides, similar to the compound , is highly diastereoselective. This process is crucial for synthesizing enantiomerically pure α-(tert-butyl)-ortho-hydroxy- and -ortho-methoxybenzylamines, as well as 3-isopropyl-substituted isoindolin-1-one (Fernández‐Salas et al., 2014).
Solvent-free Synthesis of N-(tert-butylsulfinyl)imines
A microwave-assisted, solvent-free synthesis approach uses (R)-2-methylpropane-2-sulfinamide for creating optically pure N-(tert-butylsulfinyl)imines. This method is significant for preparing a variety of sulfinyl aldimines and ketimines efficiently (Collados et al., 2012).
Chromatographic Enantioseparation
Chiral sulfinamide derivatives, like the specified compound, are crucial in chromatographic enantioseparation. This method is essential for understanding chiral HPLC studies related to chiral sulfinamides (Zeng et al., 2018).
Mechanistic Insights in Stereoselective Reactions
The stereoselective nucleophilic 1,2-addition of similar sulfinyl imines has been studied, providing insights into the reaction mechanisms and factors determining diastereomeric ratios (Hennum et al., 2014).
Antitumor Activity of Sulfinamide Derivatives
Though indirectly related, research on the antileukemic activity of 6-sulfinamide derivatives of 2-aminopurine and related ribonucleosides indicates the potential biomedical applications of sulfinamide compounds (Revankar et al., 1990).
Synthesis of Organophosphorus-containing Sulfinamides
The synthesis of phosphorus-containing sulfinamides demonstrates the versatility of sulfinamides in creating novel compounds with potential applications in various fields (Kaukorat et al., 1997).
properties
IUPAC Name |
(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAZHKMIBKHOJC-XETPBLJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide |
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